o-Hydroxyatorvastatin lactone

Description

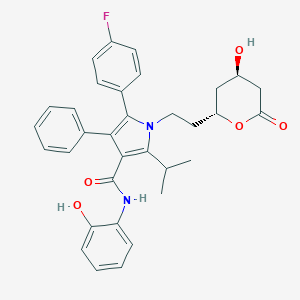

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167536 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-74-1 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Hydroxyatorvastatin Lactone: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Hydroxyatorvastatin lactone is a principal metabolite of atorvastatin, one of the most widely prescribed drugs for the management of hypercholesterolemia. As the inactive lactone form of the pharmacologically active ortho-hydroxyatorvastatin, it plays a crucial role in the overall pharmacokinetics and metabolic fate of the parent drug. Understanding the chemical characteristics, formation, and analytical quantification of this metabolite is paramount for a comprehensive assessment of atorvastatin's disposition and its potential for drug-drug interactions. This guide provides a detailed examination of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule derived from the oxidative metabolism of atorvastatin. Its structure is characterized by a pyrrole core with multiple substituted phenyl groups and a lactone ring.

Chemical Identifiers:

-

Molecular Formula: C₃₃H₃₃FN₂O₅[1]

-

Molecular Weight: 556.63 g/mol [1]

-

IUPAC Name: (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid lactone

-

CAS Number: 163217-74-1

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Melting Point | 102 °C | [1] |

| Solubility | Soluble in methanol. | [1] |

| Appearance | Off-white to pale yellow solid. | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the fluorophenyl, phenyl, and hydroxyphenyl rings, the isopropyl group, the pyrrole ring, and the protons of the lactone ring and the ethyl bridge.

-

¹³C NMR: The carbon NMR spectrum would show a multitude of signals for the numerous carbon atoms in the aromatic rings, the pyrrole core, the isopropyl group, the carbonyl groups of the amide and lactone, and the aliphatic carbons of the lactone ring and ethyl bridge.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching from the hydroxyl group, N-H stretching from the amide, C=O stretching from the amide and lactone moieties, and C-F stretching from the fluorophenyl group.[2]

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chains and fragmentation of the pyrrole core. The protonated molecule [M+H]⁺ would be observed at m/z 557.3.[3]

Metabolic Pathway and Pharmacological Relevance

This compound is a product of the extensive metabolism of atorvastatin, primarily mediated by the cytochrome P450 enzyme CYP3A4. The metabolic cascade involves the initial hydroxylation of atorvastatin to the active o-hydroxyatorvastatin, which then undergoes an intramolecular cyclization to form the inactive lactone.[4]

Caption: Metabolic pathway of atorvastatin to this compound.

The formation of o-hydroxyatorvastatin is a critical step, as this metabolite is equipotent to the parent drug in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] The subsequent lactonization to this compound represents a deactivation and elimination pathway. The interconversion between the active acid and inactive lactone forms is a dynamic process influenced by physiological pH.[6]

While this compound itself is considered inactive as an HMG-CoA reductase inhibitor, its formation and clearance are integral to the overall pharmacokinetic profile of atorvastatin. Furthermore, in vitro studies have suggested that the lactone forms of statins may possess higher myotoxic potential than their corresponding acid forms, a critical consideration in the safety assessment of statin therapy.[4][7]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of atorvastatin and its analogs.[8][9][10] A general strategy would involve the synthesis of the atorvastatin core structure, followed by a regioselective ortho-hydroxylation and subsequent lactonization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A key challenge in this synthesis is achieving regioselective ortho-hydroxylation of the N-phenylcarbamoyl moiety. This can be approached through directed ortho-metalation strategies.[10] The subsequent lactonization can typically be induced under acidic conditions.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of this compound in biological fluids is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[3][11][12]

Detailed LC-MS/MS Protocol for Plasma Analysis

This protocol provides a comprehensive, step-by-step methodology for the extraction and quantification of this compound from human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE): [11]

-

To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of atorvastatin or a related compound).

-

Acidify the plasma sample with a buffer (e.g., ammonium acetate, pH 4.6) to stabilize the lactone form.

-

Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions: [3]

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 3.0 mm × 100 mm, 1.8 µm) is suitable for separating the analyte from other metabolites.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a modifier (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Detection: [3]

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification.

-

This compound: m/z 557.3 → 448.3

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the specific transitions.

Analytical Workflow Diagram:

Caption: A typical workflow for the analysis of this compound in plasma.

Conclusion

This compound, as a major metabolite of atorvastatin, is a molecule of significant interest in drug metabolism and pharmacokinetic studies. A thorough understanding of its chemical properties, metabolic formation, and analytical determination is crucial for researchers and drug development professionals. The methodologies and data presented in this guide provide a comprehensive resource for the study of this important atorvastatin metabolite. Further research to fully elucidate its spectroscopic characteristics and potential biological activities will continue to refine our understanding of atorvastatin's complex in vivo behavior.

References

-

Atorvastatin (T3D4980). T3DB. [Link]

- Lee, H. W., Kim, Y. M., Yoo, C. L., Kang, S. K., & Ahn, S. K. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(1), 58-63.

- Estevez, V., Villacampa, M., & Menendez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic & Biomolecular Chemistry, 12(3), 438-444.

- Estevez, V., Villacampa, M., & Menendez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(1), 65-68.

- García-Berro, M. J., Sáiz, J., & Bujons, J. (2021). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response.

- Yang, J., He, Y., Li, W., & Li, L. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 7(18), 7659-7665.

- Kim, D. S., Kang, M. A., Ganesan, M., & Choi, D. H. (2010). Discovery of safety biomarkers for atorvastatin in rat urine using mass spectrometry based metabolomics combined with global and targeted approach.

- Estevez, V., Villacampa, M., & Menendez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(1), 65-68.

- Atorvastatin. (2023). In StatPearls.

- Hermann, M., Christensen, H., & Asberg, A. (2011). Atorvastatin metabolite measurements as a diagnostic tool for statin-induced myopathy. European Journal of Clinical Pharmacology, 67(8), 847-851.

- Sulaiman, S., Khamis, M., Nir, S., & Karaman, R. (2015).

- Duque, L., Guerrero, G., Colorado, J. H., Restrepo, J. A., & Velez, E. (2021). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Molecules, 26(16), 4995.

- BenchChem. (2025).

- Sakac, M. C., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC-MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone in rat plasma.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

- Patai, Á., Pál, L., & Kéki, S. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. International Journal of Molecular Sciences, 22(16), 8887.

- Danafar, H., & Hamidi, M. (2016). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Medicine, 3(1), 1188431.

- Monton, M. R., Nuin, E., & Lorente, C. (2010). Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: Role of hydroxyl group on the drug photochemistry. Photochemical & Photobiological Sciences, 9(8), 1145-1151.

- University of California, Los Angeles. IR handout.pdf.

- Gnewuch, C., & Spiteller, M. (2018). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 14, 219-226.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001311). [Link]

- Monton, M. R., Nuin, E., & Lorente, C. (2010). Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photochemistry. Photochemical & Photobiological Sciences, 9(8), 1145-1151.

- Crevar-Sakač, M., Vujčić, Z., Marković, B., & Vasiljević, D. (2016). LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma.

-

Global Substance Registration System. This compound. [Link]

-

Biological Magnetic Resonance Bank. Atorvastatin at BMRB. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Hoffmann, M., & Rychlewska, U. (2008). DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3527-3531.

-

PubChem. Atorvastatin lactone. [Link]

-

PubChem. Atorvastatin. [Link]

- BenchChem. (2025).

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Hoffmann, M., & Rychlewska, U. (2008). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3527-3531.

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. [Link]

-

University of Calgary. IR Chart. [Link]

-

ResearchGate. Fourier-transform infrared spectrum of atorvastatin pure drug. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biomolther.org [biomolther.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. akjournals.com [akjournals.com]

- 12. tandfonline.com [tandfonline.com]

Strategic Synthesis of o-Hydroxyatorvastatin Lactone from Atorvastatin: A Guide to Regiocontrolled Hydroxylation and Cyclization

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed technical framework for the synthesis of ortho-Hydroxyatorvastatin Lactone, a crucial active metabolite of Atorvastatin. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for overcoming synthetic hurdles, and a detailed, field-tested protocol. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of statin metabolites and related complex molecular structures.

Part 1: Introduction and Strategic Imperative

Atorvastatin, marketed as Lipitor®, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the pharmacological activity of Atorvastatin is not solely attributable to the parent drug. Following oral administration, Atorvastatin is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, into its two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[2] These hydroxylated metabolites are equipotent to the parent drug and, due to their prolonged half-lives, are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1][3]

The synthesis of these metabolites, particularly the ortho-isomer, is essential for various research applications, including their use as analytical standards, in drug interaction studies, and as starting points for second-generation drug discovery programs. The inherent challenge in this synthesis lies in controlling the regioselectivity of hydroxylation on the electron-rich N-phenyl ring, as the para-position is also highly susceptible to electrophilic attack.[4]

This guide details a robust synthetic strategy that leverages Directed ortho-Metalation (DoM) to achieve high regioselectivity, followed by a controlled acid-catalyzed deprotection and lactonization sequence to yield the desired this compound.

Part 2: Foundational Chemical Principles

The synthesis is a multi-step process built on two core chemical transformations: regioselective aromatic C-H activation/hydroxylation and intramolecular esterification (lactonization).

The Challenge of Regioselective Hydroxylation

Direct hydroxylation of the N-phenyl ring of Atorvastatin presents a significant regiochemical challenge. The amide functionality is an ortho-, para-director, meaning that electrophilic aromatic substitution reactions will typically yield a mixture of both isomers, which are often difficult to separate chromatographically.[4] To overcome this, a more sophisticated strategy is required to activate the ortho-position selectively.

Directed ortho-Metalation (DoM): The Key to Regiocontrol

Directed ortho-Metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings at a position ortho to a directing metalating group (DMG). In the context of Atorvastatin, the secondary amide of the phenylcarbamoyl moiety serves as an effective DMG.

The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the amide oxygen. This pre-coordination brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation (lithiation) over other potentially acidic protons. This generates a thermodynamically stable five-membered ring intermediate, effectively "locking" the reactivity to the ortho position.[5] The subsequent reaction with an electrophilic oxygen source introduces the hydroxyl group precisely where desired.

Acid-Catalyzed Lactonization

The (3R,5R)-dihydroxyheptanoic acid side chain of Atorvastatin and its derivatives is predisposed to cyclize under acidic conditions.[5] This intramolecular esterification results in the formation of a thermodynamically stable six-membered ring, known as a lactone. This transformation is a critical final step, converting the o-Hydroxyatorvastatin free acid into its corresponding lactone. Controlling the acidity during workup and purification is therefore paramount to ensuring the desired product is obtained.[6]

Part 3: Comprehensive Synthetic Workflow

The overall synthetic strategy is a four-stage process designed to maximize yield and purity while maintaining stereochemical integrity.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol 1: Diol Protection

Rationale: The (3R,5R)-dihydroxy side chain contains acidic protons that would interfere with the strongly basic conditions of the DoM step. Protection as an acetonide is a robust and easily reversible strategy to prevent unwanted side reactions.[5]

Methodology:

-

Conversion to Free Acid: Suspend Atorvastatin Calcium in a biphasic mixture of ethyl acetate and water. Adjust the pH to ~4.0 with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Atorvastatin free acid.

-

Acetonide Formation: Dissolve the crude Atorvastatin free acid in acetone. Add 2,2-dimethoxypropane (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude protected Atorvastatin can often be used in the next step without further purification.

| Parameter | Condition |

| Reagents | 2,2-dimethoxypropane, p-toluenesulfonic acid |

| Solvent | Acetone |

| Temperature | Room Temperature (20-25°C) |

| Duration | 4-6 hours |

Table 1: Reaction conditions for acetonide protection of Atorvastatin.

Experimental Protocol 2: Directed ortho-Metalation and Hydroxylation

Rationale: This is the critical regiochemistry-defining step. The use of anhydrous solvent, an inert atmosphere, and cryogenic temperatures (-78 °C) is essential to ensure the stability of the organolithium species and prevent side reactions.[5] 2-(Phenylsulfonyl)-3-phenyloxaziridine is an effective electrophilic oxygen source that delivers a neutral oxygen atom.

Caption: Mechanism of Directed ortho-Metalation and Hydroxylation.

Methodology:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected Atorvastatin from the previous step in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep red/orange solution at -78 °C for 1-2 hours.

-

Hydroxylation: Prepare a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

-

Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Experimental Protocol 3: Deprotection and Lactonization

Rationale: A single acidic workup step efficiently removes the acetonide protecting group and simultaneously catalyzes the intramolecular cyclization to form the desired lactone product.[5]

Methodology:

-

Following the quench in the previous step, add 1M HCl to the reaction mixture until the pH is between 2-3.

-

Stir vigorously for 30-60 minutes to ensure complete deprotection and lactonization.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol 4: Purification and Characterization

Rationale: Silica gel chromatography is the standard method for purifying the crude product. The primary goal is to separate the desired ortho-hydroxy lactone from the isomeric para-hydroxy lactone and any remaining starting material.

Methodology:

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient elution system, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes), is effective.

-

Analysis: Monitor fractions by TLC or LC-MS. Combine fractions containing the pure desired product (the ortho-isomer typically has a slightly different Rf value than the para-isomer).

-

Final Product: Concentrate the pure fractions in vacuo to yield this compound as a white or off-white solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

| Technique | Purpose | Expected Outcome |

| ¹H & ¹³C NMR | Structural Elucidation | Confirmation of aromatic substitution pattern and lactone ring formation. |

| LC-MS/MS | Purity Assessment & Mass Confirmation | A single major peak with the correct m/z for the protonated molecule.[7] |

| HRMS | Exact Mass Determination | Provides high-accuracy mass data to confirm the elemental composition. |

Table 2: Analytical methods for product characterization.

Part 4: Troubleshooting and Optimization

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Hydroxylation | 1. Incomplete lithiation due to moisture or insufficient base. 2. Inactive electrophilic oxygen source. | 1. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Titrate the n-BuLi solution before use. 2. Use a freshly opened or properly stored bottle of the oxaziridine reagent. |

| Poor Regioselectivity (High para-isomer formation) [4] | 1. Reaction temperature too high during lithiation, allowing for thermodynamic equilibration. 2. Steric hindrance from a bulky hydroxylating agent. | 1. Maintain strict temperature control at -78 °C during base addition and stirring. 2. Consider alternative, less sterically demanding oxygen sources. |

| Incomplete Lactonization | Insufficiently acidic conditions or too short a time during the deprotection/workup step. | Increase the concentration of HCl during workup or prolong the stirring time. Gently warming the mixture can also promote lactonization. |

| Formation of Impurities | Side reactions due to incomplete protection of the diol side chain. | Ensure the initial protection step goes to completion before proceeding to the DoM reaction. |

Part 5: Conclusion

The synthesis of this compound from Atorvastatin is a challenging yet achievable process that hinges on the strategic application of modern synthetic methodologies. The Directed ortho-Metalation reaction provides an elegant solution to the critical challenge of regiocontrol, enabling the selective functionalization of the C-H bond ortho to the amide directing group. Subsequent acid-catalyzed deprotection and lactonization afford the target molecule. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully synthesize this important metabolite for further scientific investigation.

References

-

Park, J. E., Kim, K.-B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1186-1196. Available from: [Link]

-

Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver? Retrieved January 10, 2026, from [Link]

-

Dr.Oracle. (2025, August 18). Metabolism of Atorvastatin in the Liver. Retrieved January 10, 2026, from [Link]

-

Hoffart, E., Scheuermann, B., Arockiarajah, A., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 165(6), 1896-1908. Available from: [Link]

-

Šakić, D., Marušić, M., & Marković, Z. (2018). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 16(35), 6421-6429. Available from: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(6), 646-649. Available from: [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved January 10, 2026, from [Link]

-

Lennernäs, H., Fager, G., & Horsmans, Y. (2002). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 17(10), 1834-1841. Available from: [Link]

-

Jacobsen, W., Kuhn, B., Soldner, A., et al. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. Available from: [Link]

-

ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. Retrieved January 10, 2026, from [Link]

-

ScienceOpen. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). ATE432276T1 - PREPARATION OF ATORVASTATIN INTERMEDIATE.

-

ResearchGate. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Retrieved January 10, 2026, from [Link]

-

Li, S.-F., Zhang, W., Zhang, W., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Available from: [Link]

-

Yun, C.-H., & Kim, D.-H. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 789. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899. Available from: [Link]

-

ResearchGate. (n.d.). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of atorvastatin intermediates. Retrieved January 10, 2026, from [Link]

-

pA2 Online. (n.d.). The impact of P450 oxidoreductase knock out on systemic exposure to rosuvastatin, atorvastatin and atorvastatin metabolites. Retrieved January 10, 2026, from [Link]

-

Huang, Y., & Liu, T. (2017). The synthesis of atorvastatin intermediates. Atlantis Press. Available from: [Link]

-

Sakac, M. C., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone in rat plasma. Acta Chromatographica, 28(3), 281–298. Available from: [Link]

-

ResearchGate. (n.d.). In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Retrieved January 10, 2026, from [Link]

-

ChemRxiv. (n.d.). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). EP2240442B1 - Preparation process useful in synthesis of atorvastatin.

-

Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 365-369. Available from: [Link]

-

New Drug Approvals. (2013, August 23). ATORVASTATIN SYNTHESIS. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: Role of hydroxyl group on the drug photochemistry. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US7994343B2 - Process for the production of atorvastatin calcium in amorphous form.

-

ResearchGate. (n.d.). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. Retrieved January 10, 2026, from [Link]

-

Patel, M., Taskar, K. S., & Surapaneni, S. (2019). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(3), 168-176. Available from: [Link]

- Google Patents. (n.d.). WO2002057274A1 - A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds.

-

Biomolecules & Therapeutics. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 18(1), 105-109. Available from: [Link]

- Google Patents. (n.d.). US7361772B2 - Process for the production of atorvastatin calcium.

-

Justia Patents. (n.d.). Preparation of atorvastatin. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. akjournals.com [akjournals.com]

o-Hydroxyatorvastatin lactone CAS number and molecular weight

An In-Depth Technical Guide to o-Hydroxyatorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of orththis compound (this compound), a key inactive metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its fundamental chemical properties, including its CAS number and molecular weight, and explores its pharmacological context within the metabolic cascade of the parent drug. Furthermore, this guide presents detailed, field-proven methodologies for its analytical quantification and discusses its critical role as a reference standard in pharmaceutical research and quality control. The information is structured to support drug development professionals in understanding the metabolic fate of Atorvastatin and to provide researchers with the technical basis for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

This compound is primarily recognized as a metabolite formed during the extensive hepatic processing of Atorvastatin.[1][2] Its characterization is crucial for pharmacokinetic studies, drug-drug interaction assessments, and impurity profiling in Atorvastatin formulations.

| Property | Value | Source(s) |

| Chemical Name | 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-N-(2-hydroxyphenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamide | [3][4] |

| Synonyms | 2-Hydroxy Atorvastatin Lactone, Atorvastatin 2-Hydroxy Lactone | [3] |

| CAS Number | 163217-74-1 | [3][5][6] |

| Molecular Formula | C₃₃H₃₃FN₂O₅ | [3][] |

| Molecular Weight | 556.63 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [4] |

Pharmacological Context and Metabolic Pathway

2.1 Atorvastatin's Mechanism of Action

Atorvastatin, the parent compound, is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis in the liver.[10] By inhibiting this pathway, Atorvastatin reduces intracellular cholesterol levels, which in turn upregulates LDL-receptor expression on hepatocytes, leading to increased clearance of LDL-cholesterol from circulation.[9][10]

2.2 Metabolic Transformation of Atorvastatin

Atorvastatin is administered in its active hydroxy acid form but undergoes extensive first-pass metabolism, primarily in the liver.[1][11] The cytochrome P450 isoform CYP3A4 is the principal enzyme responsible for its transformation.[2][8][11]

The metabolic cascade proceeds as follows:

-

Oxidation: CYP3A4 metabolizes Atorvastatin into two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[2][12] These hydroxylated metabolites retain HMG-CoA reductase inhibitory activity and contribute significantly to the overall therapeutic effect.[2]

-

Lactonization: Atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification (lactonization) to form their corresponding inactive lactone rings.[1][2] This conversion is a pH-dependent equilibrium between the open hydroxy acid form and the closed lactone form.[13] this compound is the inactive lactone metabolite of the active o-hydroxyatorvastatin.[1]

The formation of these metabolites is a critical consideration in drug development, as variations in CYP3A4 activity due to genetic polymorphisms or co-administered drugs can significantly alter Atorvastatin's pharmacokinetic profile and efficacy.[8][12]

Caption: Metabolic pathway of Atorvastatin to this compound.

Role in Research and as a Reference Standard

This compound is not a therapeutic agent but serves a vital function in pharmaceutical science as a fully characterized chemical compound.[5] Its primary applications include:

-

Analytical Method Development: Used to develop and validate assays for quantifying Atorvastatin and its metabolites in biological matrices.[5][14]

-

Quality Control (QC): Serves as a reference standard for impurity profiling and stability testing of Atorvastatin drug products.[5]

-

Pharmacokinetic (PK) Studies: Enables precise measurement of metabolic pathways and helps establish the metabolic ratio between parent drug and its various metabolites.[1]

-

Internal Standard: Deuterium-labeled versions (e.g., o-hydroxy atorvastatin lactone-d5) are used as internal standards for highly accurate quantitative analysis by mass spectrometry.[15]

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of this compound alongside the parent drug and other metabolites is essential for clinical and preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[14][16]

4.1 Experimental Protocol: LC-MS/MS Quantification in Rat Plasma

The following protocol is synthesized from established methodologies for the simultaneous determination of Atorvastatin and its key metabolites.[14][17]

Step 1: Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load 200 µL of rat plasma, previously spiked with an internal standard (e.g., Rosuvastatin).

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analytes (Atorvastatin, o-Hydroxyatorvastatin, this compound, etc.) with acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Step 2: Chromatographic Separation

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: ZORBAX Eclipse C18 Analytical, 4.6 × 100 mm (3.5 μm).[14][17]

-

Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% Acetic Acid in water (B).[14]

-

Flow Rate: 400 µL/min.

-

Column Temperature: 25 °C.[14]

Step 3: Mass Spectrometric Detection

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition for o-Hydroxyatorvastatin: m/z 575.20 → 440.18 (Collision Energy: 20 eV).[14]

-

Validation Range: The method is typically validated over a concentration range of 0.5–20 ng/mL for o-Hydroxyatorvastatin.[14][17]

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This compound, with CAS number 163217-74-1 and a molecular weight of 556.63 g/mol , is a pivotal, albeit inactive, metabolite in the biotransformation of Atorvastatin.[3] A thorough understanding of its formation via CYP3A4-mediated pathways and subsequent lactonization is fundamental for predicting drug interactions and interpreting pharmacokinetic data.[2][8] Its primary value lies in its role as an essential analytical tool, enabling the robust development, validation, and quality control of methods required throughout the drug development lifecycle. The standardized protocols for its quantification, particularly using LC-MS/MS, ensure the generation of high-quality, reliable data for both preclinical and clinical research.[14]

References

-

National Center for Biotechnology Information. (2025). Atorvastatin. In StatPearls. StatPearls Publishing. Available from: [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. Available from: [Link]

-

Smulders, R. A., et al. (2002). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 17(12), 2216–2224. Available from: [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available from: [Link]

-

Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Available from: [Link]

-

Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available from: [Link]

-

Axios Research. (n.d.). ortho-Hydroxy Atorvastatin Lactone - CAS - 163217-74-1. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy Atorvastatin Lactone-d5. PubChem Compound Database. Available from: [Link]

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. Available from: [Link]

-

Šakač, M., et al. (2016). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Acta Chromatographica, 28(3), 281-298. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Various analytical methods for analysis of atorvastatin: A review. Available from: [Link]

-

ResearchGate. (2016). LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Available from: [Link]

-

Estévez, V., et al. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Beilstein Journal of Organic Chemistry, 10, 1538-1544. Available from: [Link]

-

Šafarik, T., et al. (2016). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 14(3), 901-909. Available from: [Link]

-

Amcs, Z., et al. (2019). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 908-918. Available from: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. droracle.ai [droracle.ai]

- 3. ortho-Hydroxy Atorvastatin Lactone - SRIRAMCHEM [sriramchem.com]

- 4. ortho-Hydroxy Atorvastatin Lactone | CymitQuimica [cymitquimica.com]

- 5. ortho-Hydroxy Atorvastatin Lactone - CAS - 163217-74-1 | Axios Research [axios-research.com]

- 6. Ortho-Hydroxy Atorvastatin Lactone [sincopharmachem.com]

- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. youtube.com [youtube.com]

- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. akjournals.com [akjournals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. jddtonline.info [jddtonline.info]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of o-Hydroxyatorvastatin Lactone

Foreword: Understanding the Critical Role of Solubility in Drug Metabolism and Development

In the landscape of pharmaceutical research and development, the characterization of drug metabolites is paramount. o-Hydroxyatorvastatin lactone, a primary metabolite of the widely prescribed statin, atorvastatin, represents a key analyte in pharmacokinetic and toxicological studies.[1][2] Its formation, mediated by cytochrome P450 enzymes, and its subsequent circulation in the body necessitate a thorough understanding of its physicochemical properties.[3] Among these, solubility is a critical parameter that governs its behavior in biological matrices and influences the design of analytical methods for its quantification.

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle this compound in a laboratory setting. We will delve into the known solubility profile, provide a robust experimental protocol for quantitative solubility determination, and offer insights grounded in years of field experience to ensure reliable and reproducible results.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound (CAS Number: 163217-74-1) is the lactonized form of the ortho-hydroxylated metabolite of atorvastatin.[4][5] The presence of a lactone ring, in contrast to the open-chain carboxylic acid of the parent drug, significantly alters its polarity and, consequently, its solubility. The molecule retains the bulky, hydrophobic phenyl, fluorophenyl, and pyrrole groups, which dominate its character. The introduction of a hydroxyl group on one of the phenyl rings and the existing hydroxyl on the lactone ring provide sites for hydrogen bonding, suggesting some affinity for polar solvents. However, the overall large, non-polar surface area predicts limited aqueous solubility and a preference for organic solvents.

Solubility Profile of this compound: A Qualitative Overview

Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively published in the scientific literature. However, qualitative data from technical data sheets of chemical suppliers provide a solid foundation for solvent selection in experimental work.

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Methanol (MeOH) | Soluble | [5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

Note: The term "soluble" is qualitative and indicates that the compound can be dissolved in these solvents to a degree useful for creating stock solutions for analytical standards and in vitro experiments. One supplier specifies a solubility of 10 mM in DMSO.

Experimental Determination of Quantitative Solubility: A Step-by-Step Protocol

To move beyond qualitative descriptions, a robust and validated experimental method is necessary to determine the precise solubility of this compound. The isothermal shake-flask method is a gold-standard technique for this purpose. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to allow the system to reach thermodynamic equilibrium, which is the definition of true solubility. The subsequent quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is a common, sensitive, and accurate analytical technique for this class of compounds.

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, water, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Vials:

-

To a series of appropriately labeled glass vials, add an excess amount of solid this compound. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~5-10 mg per 1 mL of solvent is typically sufficient.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended. Preliminary experiments can be conducted to confirm that the concentration in solution does not increase after a certain time point.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

-

Carefully remove the vials from the incubator.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the suspension using a syringe filter chemically compatible with the solvent. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Sample Dilution:

-

Immediately after separation, carefully pipette a precise aliquot of the clear supernatant into a volumetric flask.

-

Dilute the aliquot with the mobile phase to be used in the HPLC analysis to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Prepare a multi-point calibration curve of this compound in the mobile phase, with concentrations spanning the expected diluted sample concentration.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV method. A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and water (or a buffer) with a gradient elution.

-

Integrate the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the solubility of this compound in the specific solvent at the experimental temperature.

-

Conclusion: From Data to Application

The solubility of this compound is a fundamental property that dictates its handling and analysis in a research setting. While qualitative data indicates its solubility in common organic solvents like methanol, DMSO, DMF, and ethyl acetate, this guide provides the framework for obtaining precise, quantitative data. By following the detailed experimental protocol, researchers can confidently determine the solubility in solvents relevant to their specific applications, from creating stock solutions for metabolic assays to developing formulations for toxicological studies. This rigorous approach to characterizing a key drug metabolite ensures data integrity and accelerates the pace of drug development.

References

-

Shimadzu Chemistry & Diagnostics. This compound | 163217-74-1. [Link]

-

AKJournals. LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. [Link]

-

Agilent. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry. [Link]

-

PubChem. Atorvastatin. [Link]

-

Briti Scientific. 2-Hydroxy Atorvastatin Lactone. [Link]

-

PubMed. Clinical pharmacokinetics of atorvastatin. [Link]

-

Allmpus. ATORVASTATIN 2-HYDROXY LACTONE. [Link]

-

ResearchGate. LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. [Link]

-

PubMed. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. [Link]

-

Chemexpress. CAS 163217-74-1|2-Hydroxy atorvastatin lactone. [Link]

-

PubChem. 2-Hydroxy Atorvastatin Lactone-d5. [Link]

-

GSRS. This compound. [Link]

Sources

- 1. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. allmpus.com [allmpus.com]

- 6. usbio.net [usbio.net]

- 7. britiscientific.com [britiscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of o-Hydroxyatorvastatin Lactone

This guide provides a comprehensive overview of the melting point and physical state of o-Hydroxyatorvastatin lactone, a critical metabolite of the widely prescribed lipid-lowering agent, Atorvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to support laboratory and clinical research.

Executive Summary

This compound is a significant metabolite in the biotransformation of Atorvastatin.[1][2][3] Understanding its fundamental physicochemical properties, such as its physical state and melting point, is paramount for its identification, purification, and the development of stable pharmaceutical formulations. This guide elucidates these characteristics, providing a consolidated reference for scientific professionals.

Physicochemical Profile of this compound

Physical State

At ambient temperature, this compound typically presents as a solid.[][5] Its appearance is most commonly described as an off-white to pale yellow solid.[][5] This characteristic is crucial for visual identification during synthesis and quality control processes. The solid nature of this compound influences its handling, storage, and dissolution properties.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various sources report a range of melting points, which is not uncommon for complex organic molecules. The observed variations can be attributed to differences in crystalline form (polymorphism), purity levels, and the experimental methodology used for determination.

| Melting Point Range (°C) | Source |

| 96-102 | BOC Sciences[] |

| 102 | Briti Scientific[5] |

| 110-112 | MyBioSource[6] |

The range in reported melting points underscores the importance of rigorous analytical characterization. A broad melting range often suggests the presence of impurities, which can significantly impact the compound's biological activity and stability. For drug development professionals, establishing a consistent and narrow melting point range is a key milestone in achieving a pure, stable active pharmaceutical ingredient (API) or reference standard.

The Significance in a Research and Development Context

The physical state and melting point of this compound are not merely academic data points. These properties have direct implications for:

-

Compound Identification and Purity Assessment: Melting point determination is a fundamental technique for confirming the identity and purity of a synthesized or isolated compound.

-

Solubility and Bioavailability: The solid-state properties influence the dissolution rate, which in turn affects the bioavailability of the compound in preclinical and clinical studies.

-

Formulation Development: Knowledge of the melting point is crucial for developing stable dosage forms. For instance, it informs the selection of excipients and manufacturing processes, particularly those involving heat.

-

Chemical Stability: The melting point can be an indicator of the thermal stability of the compound.

Experimental Protocol: Melting Point Determination

To ensure accurate and reproducible melting point data, a standardized protocol is essential. The following outlines a typical methodology using a digital melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample needs to be finely powdered)

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range.

-

Once within approximately 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is critical for accurate determination.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

-

Data Validation: Perform the measurement in triplicate to ensure reproducibility. The reported melting point should be the average of these readings.

This self-validating protocol, with its controlled heating rates and multiple measurements, ensures the generation of trustworthy and accurate data.

Metabolic Context: The Formation of this compound

This compound is a metabolite of atorvastatin, formed through metabolic processes in the body.[3][7] The following diagram illustrates the relationship between Atorvastatin and its lactone metabolite.

Caption: Metabolic pathway of Atorvastatin to this compound.

Conclusion

The physical state and melting point of this compound are foundational parameters that are indispensable for researchers and drug development professionals. The data presented in this guide, coupled with the outlined experimental protocol, provides a robust framework for the accurate characterization of this important metabolite. A thorough understanding of these properties is a prerequisite for advancing research and development involving Atorvastatin and its metabolic pathway.

References

-

Briti Scientific. 2-Hydroxy Atorvastatin Lactone. [Link]

-

Poirier, A., et al. (2019). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. Clinical Pharmacology & Therapeutics, 106(2), 429-438. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. britiscientific.com [britiscientific.com]

- 6. mybiosource.com [mybiosource.com]

- 7. caymanchem.com [caymanchem.com]

Foreword: Contextualizing the Pursuit of a Key Metabolite

An In-depth Technical Guide on the Discovery and Isolation of o-Hydroxyatorvastatin Lactone

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, represents a cornerstone in the management of hyperlipidemia and the mitigation of cardiovascular risk.[1][2][3][4] Its therapeutic success is not solely attributable to the parent drug but is significantly augmented by the pharmacological activity of its primary metabolites.[5][6][7] The metabolic journey of atorvastatin within the liver is a complex process, primarily mediated by the cytochrome P450 system, which yields hydroxylated derivatives that sustain the drug's cholesterol-lowering efficacy.[1][5][6][8]

Among these derivatives, o-hydroxyatorvastatin and its corresponding lactone form are of paramount importance. The lactone, while generally considered inactive, exists in equilibrium with its active hydroxy acid counterpart and serves as a crucial analytical standard for pharmacokinetic, drug metabolism, and bioequivalence studies.[5][9][10] The discovery and subsequent isolation of pure this compound are therefore not trivial pursuits; they are essential endeavors that underpin our understanding of atorvastatin's disposition in the body and ensure the accuracy of clinical and research data.

This guide provides a technical narrative for researchers, scientists, and drug development professionals, detailing the scientific rationale and methodologies behind the generation, isolation, and definitive characterization of this compound.

Part 1: The Metabolic Genesis of o-Hydroxyatorvastatin and its Lactone

The journey to isolating this compound begins with understanding its formation. Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism in the liver.[8][11][12] This process is the origin of the hydroxylated metabolites that contribute to approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[5]

The Causality of Formation: A Cytochrome P450-Driven Pathway

The primary engine of atorvastatin metabolism is the Cytochrome P450 3A4 (CYP3A4) enzyme, with a minor role played by CYP3A5.[8][9][13][14][15] These enzymes catalyze the regioselective hydroxylation of the atorvastatin molecule, introducing a hydroxyl (-OH) group at two principal locations on the N-phenylcarbamoyl moiety: the ortho and para positions.[13][16] The intrinsic clearance rate for the formation of o-hydroxyatorvastatin by CYP3A4 is significantly higher than that by CYP3A5, establishing CYP3A4 as the major isoform responsible for this metabolic step.[13][14][17]

This enzymatic transformation yields the active metabolite, o-hydroxyatorvastatin. However, both the parent drug and its hydroxylated metabolites can undergo a pH-dependent, intramolecular cyclization to form their respective lactone derivatives.[2][10][18] This conversion from the open-ring hydroxy acid to the closed-ring lactone is a critical equilibrium that influences the compound's stability and analytical behavior.[19] The lactone form is generally considered inactive but can hydrolyze back to the active acid form.[19]

Caption: Metabolic pathway of Atorvastatin to its hydroxylated and lactone forms.

Part 2: Strategic Approaches for Generation and Isolation

Obtaining a pure, verifiable standard of this compound is a significant challenge due to the complex matrix from which it must be isolated. It coexists with the parent drug, the para-isomer, and the corresponding acid forms of all three compounds.[19] Two primary strategies are employed: biomimetic generation followed by isolation, and targeted chemical synthesis.

Approach 1: Isolation from In Vitro Metabolic Systems

This biomimetic approach is fundamental for studying metabolic stability and enzyme kinetics, as it directly replicates the biological formation pathway. The use of human liver microsomes (HLMs) provides a robust and standardized system for generating the target metabolite.[9]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes (HLMs)

-

Preparation of Reagents:

-

Prepare stock solutions (typically 1-10 mM) of Atorvastatin in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a 0.1 M Potassium Phosphate Buffer (pH 7.4).

-

Use a commercially available NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

-

Thaw pooled Human Liver Microsomes (HLMs) on ice immediately before use.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the potassium phosphate buffer and HLM suspension (final protein concentration typically 0.2-1.0 mg/mL).

-

Pre-incubate this mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the Atorvastatin working solution to achieve the desired final concentration (e.g., 1 µM).

-

Immediately add the pre-warmed NADPH regenerating system to start the enzymatic conversion. The final incubation volume is typically 200 µL.[9]

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Quench the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard (e.g., deuterated this compound-d5).[16][20] This abruptly stops all enzymatic activity and precipitates the microsomal proteins.

-

Vortex the samples vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the clear supernatant, which now contains the parent drug and its metabolites, to a clean tube or 96-well plate for subsequent purification and analysis.

-

Approach 2: Targeted Chemical Synthesis

While biomimetic generation is excellent for metabolic studies, targeted chemical synthesis offers a more direct and scalable path to producing the pure lactone for use as a reference standard.[16]

Synthetic Rationale and Key Steps:

The synthesis of this compound is intrinsically linked to the synthesis of atorvastatin itself.[16] The established routes typically involve constructing the core atorvastatin molecule and then performing a targeted hydroxylation.

-

Starting Material: The process begins with atorvastatin or a late-stage precursor.

-

Regioselective Hydroxylation: This is the most critical and challenging step. The goal is to introduce a hydroxyl group specifically at the ortho-position of the N-phenyl ring. This requires sophisticated chemical methods to control the reaction's regioselectivity and prevent the formation of the isomeric para-hydroxyatorvastatin, which would necessitate difficult purification steps.[16]

-

Lactonization: Following successful hydroxylation, the resulting o-hydroxyatorvastatin (acid form) is subjected to conditions that promote intramolecular cyclization. This is often achieved under acidic conditions, which catalyze the Fischer esterification between the carboxylic acid and the hydroxyl group on the heptanoate side chain to form the stable six-membered lactone ring.[18] Various synthetic strategies, including mechanochemical methods, have been developed to access the atorvastatin lactone core structure.[21][22]

Caption: General workflow for the isolation and characterization of the target lactone.

Part 3: High-Fidelity Purification and Structural Elucidation

Regardless of the generation method, the resulting mixture requires robust analytical techniques for purification and absolute structural confirmation.

Purification: The Chromatographic Gauntlet

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purification.[4][23][24] For isolating quantifiable amounts for use as a standard, preparative scale chromatography is necessary.

-

Preparative HPLC: This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect fractions of the desired compound. Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative in some cases, particularly for isolating oxidative degradation products, as it can achieve high purity in fewer steps.[25]

-

Self-Validating Protocol: A typical reversed-phase HPLC protocol involves a C18 stationary phase with a gradient elution mobile phase. The gradient allows for the effective separation of the relatively nonpolar lactones from the more polar acid forms.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for atorvastatin and its metabolites.[18][24][26] |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10mM Ammonium AcetateB: Acetonitrile or Methanol | The acidic modifier improves peak shape and ionization efficiency for MS detection. The organic solvent elutes the compounds.[26][27][28] |

| Elution | Gradient Elution (e.g., increasing %B over time) | Necessary to resolve the complex mixture of parent drug and multiple metabolites with varying polarities. |

| Detection | UV-Vis (e.g., 246 nm) for initial detection and fraction collection.[3] | Atorvastatin and its metabolites have a strong UV chromophore, allowing for reliable detection during purification. |

Structural Elucidation: Definitive Identification

Once a purified fraction is obtained, its identity must be unequivocally confirmed using spectroscopic methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for both identification and quantification.[23][27][29] The purified fraction is injected into the LC-MS/MS system, which provides two layers of confirmation: the mass-to-charge ratio (m/z) of the parent ion and the unique fragmentation pattern of that ion.

-

Expertise: The acid and lactone forms are not always resolved chromatographically, but their 18-unit mass difference allows for completely selective analysis by the mass spectrometer.[29]

-

Trustworthiness: The fragmentation pattern (product ion spectrum) serves as a chemical fingerprint, providing high confidence in the structural assignment. For this compound, a key transition involves the parent ion and a characteristic product ion.

-

| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Reference |

| This compound | 557.3 (approx.) | 448.0 | [27][30] |

| Atorvastatin (Acid) | 559.4 | 440.0 | [27] |

| o-Hydroxyatorvastatin (Acid) | 575.2 | 440.1 | [27] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the initial, definitive structural proof of a newly synthesized reference standard, NMR is indispensable.[31]

-

¹H NMR: Provides information on the number and connectivity of protons, confirming the presence of the ortho-substituted phenyl ring and the protons within the newly formed lactone ring.

-

¹³C NMR: Details the carbon skeleton of the molecule, confirming the chemical shifts associated with the lactone carbonyl and other key structural features.

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to piece together the complete molecular structure by establishing proton-proton and proton-carbon correlations through bonds.

-

Conclusion

The discovery and isolation of this compound is a multi-faceted process that integrates biochemistry, synthetic chemistry, and advanced analytical science. It is a critical activity in the lifecycle of a blockbuster drug like atorvastatin. By generating the metabolite through biomimetic or synthetic routes, purifying it with high-resolution chromatographic techniques, and confirming its structure with mass spectrometry and NMR, drug development professionals create an essential tool. This purified reference standard underpins the integrity of countless pharmacokinetic and clinical studies, ensuring that the complex metabolic profile of atorvastatin is accurately understood and quantified.

References

- Benchchem. (n.d.). Orthohydroxyatorvastatin.

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved from [Link]

- Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver?

- Park, J. E., et al. (2008).

- Benchchem. (n.d.). Atorvastatin and Its Hydroxy Metabolites: A Comparative Analysis.

-

PubMed. (n.d.). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Retrieved from [Link]

- Gerbal-Chaloin, S., et al. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 171(3), 757-768.

- ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes.

-

International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. Retrieved from [Link]

-

YouTube. (2025, January 23). Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

News-Medical.Net. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. Retrieved from [Link]